methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate
Description
Methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate is a sulfonamide-functionalized thiophene derivative featuring:
- A thiophene-2-carboxylate core with a methyl ester at position 2.
- A sulfamoyl group at position 3, linked to a 4-(thiophen-2-yl)oxane (tetrahydropyran) substituent.
This compound is synthesized via diazotization of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate, followed by sulfonation and subsequent reaction with morpholine in DMF .
Properties
IUPAC Name |
methyl 3-[(4-thiophen-2-yloxan-4-yl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S3/c1-20-14(17)13-11(4-10-23-13)24(18,19)16-15(5-7-21-8-6-15)12-3-2-9-22-12/h2-4,9-10,16H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXLRVSNOYYRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiophene Ester Synthesis
The thiophene-2-carboxylate core is typically synthesized via esterification of thiophene-2-carboxylic acid under acidic conditions. For example, refluxing thiophene-2-carboxylic acid with methanol in the presence of sulfuric acid yields methyl thiophene-2-carboxylate. This intermediate is critical for subsequent functionalization at the 3-position.
Sulfonation at the 3-Position
Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation. The reaction proceeds via electrophilic aromatic substitution, forming methyl 3-chlorosulfonylthiophene-2-carboxylate. Key parameters include:
Amine Coupling to Form Sulfamoyl Group
The chlorosulfonyl intermediate reacts with 4-(thiophen-2-yl)oxan-4-amine in anhydrous dimethylformamide (DMF) at 25–30°C. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion:
$$
\text{RSO}2\text{Cl} + \text{H}2\text{N-R'} \xrightarrow{\text{TEA}} \text{RSO}_2\text{NH-R'} + \text{HCl}
$$
Conditions :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for the sulfonation and amine coupling steps. Benefits include:
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >98% purity.
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes unreacted amine and sulfonyl chloride byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.45 (d, J=5.1 Hz, thiophene-H), δ 3.85 (s, OCH₃), δ 3.70–3.20 (oxane-H) |
| ¹³C NMR | δ 161.2 (C=O), δ 140.5 (thiophene-C), δ 68.4 (oxane-C) |
| IR | 1735 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |
Chromatographic Purity
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH/H₂O, 1 mL/min | 99.2% |
| TLC | Silica, hexane:EtOAc (3:1) | Rf = 0.45 |
Troubleshooting Common Synthetic Issues
Low Sulfonation Yield
Amine Coupling Side Reactions
- Cause : Residual moisture leading to hydrolysis of sulfonyl chloride.
- Solution : Use molecular sieves or anhydrous DMF.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfamoyl group can produce the corresponding amine.
Scientific Research Applications
Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Properties
| Substituent | Example Compound | Impact on Properties |
|---|---|---|
| Tetrahydropyran-thiophene | Target Compound | Increased lipophilicity, potential for CNS penetration |
| Triazine | Thifensulfuron-methyl | Enhanced herbicidal activity, environmental persistence |
| Methoxycarbonylmethyl | Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate | Improved aqueous solubility |
Research Findings and Hypotheses
Synthesis Efficiency : The target compound’s synthesis via diazotization and sulfonation (yield ~50%) aligns with methods for analogous sulfonamides .
Bioactivity Prediction: The sulfamoyl group may act as a hydrogen-bond donor/acceptor, similar to sulfonylurea herbicides .
Toxicity Considerations : Thiophene derivatives like Thiophene fentanyl hydrochloride lack comprehensive toxicological data, urging caution in handling the target compound .
Q & A
Basic Research Questions
Q. How is methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate synthesized, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Functionalization of the thiophene ring at the 3-position with a sulfamoyl group via sulfonation using chlorosulfonic acid, followed by amine coupling (e.g., reaction with 4-(thiophen-2-yl)oxan-4-amine) .
- Step 2 : Esterification of the carboxylic acid precursor (e.g., thiophene-2-carboxylic acid) using methanol under acidic conditions to form the methyl ester .
- Key intermediates : Chlorosulfonylthiophene derivatives and substituted oxane-amines are critical precursors. Characterization via -NMR and -NMR is essential to confirm regioselectivity .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., sulfamoyl NH, thiophene protons), while -NMR confirms carbonyl (C=O) and sulfur-containing functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, particularly for the sulfamoyl and oxane moieties .
- Infrared (IR) Spectroscopy : Detects characteristic stretches (e.g., S=O at ~1350 cm, C=O at ~1700 cm) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the sulfamoyl and ester groups. Limited solubility in water requires co-solvents for biological assays .
- Stability : Degradation under acidic/alkaline conditions (pH <4 or >9) is observed, with hydrolysis of the ester group. Store at -20°C in inert atmospheres to prevent oxidation of the thiophene ring .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfamoyl coupling step in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Use coupling agents like EDCI/HOBt or PyBOP to enhance amine-sulfonyl chloride reactivity .
- Solvent Optimization : Dichloromethane (DCM) or THF improves reaction homogeneity, while maintaining temperatures below 0°C minimizes side reactions .
- Kinetic Monitoring : TLC (silica gel, ethyl acetate/hexane) or HPLC tracks reaction progress. Yield improvements from 45% to >70% have been reported with iterative optimization .
Q. What computational modeling approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., carbonic anhydrase IX, linked to sulfamoyl groups) .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values for the thiophene ring) with observed bioactivity (e.g., IC values in enzyme assays) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
Q. How do structural modifications (e.g., oxane ring substitution) impact the compound’s bioactivity?
- Methodological Answer :
- Case Study : Replacing the oxane ring with a piperidine moiety reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
- SAR Analysis : Electron-withdrawing groups on the thiophene ring (e.g., Cl, CF) increase metabolic stability but may reduce solubility .
- Data Contradictions : Some studies report improved antimicrobial activity with bulkier substituents, while others note cytotoxicity trade-offs .
Q. What strategies mitigate challenges in purifying this compound due to byproduct formation?
- Methodological Answer :
- Chromatography : Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate sulfonamide byproducts .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted starting materials .
- HPLC-Prep : Reverse-phase C18 columns with acetonitrile/water gradients resolve isomers (e.g., regioisomeric sulfamoyl products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
